molecular formula C19H18N4O3S B6559087 N-(4-{2-[(2-methylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040668-54-9

N-(4-{2-[(2-methylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6559087
CAS No.: 1040668-54-9
M. Wt: 382.4 g/mol
InChI Key: JNBVCGJMIUVIEH-UHFFFAOYSA-N
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Description

The compound is an organic compound derived from a 2-amino-1,3-thiazole group and a 4-methylphenylcarbamoyl group. It belongs to the family of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds and have several biological activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of this specific compound is not available in the retrieved sources.

Properties

IUPAC Name

N-[4-[3-(2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-5-2-3-7-15(12)22-16(24)9-8-13-11-27-19(21-13)23-18(26)14-6-4-10-20-17(14)25/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,22,24)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBVCGJMIUVIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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